molecular formula C16H35OPS B14603340 Dioctylthiophosphinic acid CAS No. 58566-60-2

Dioctylthiophosphinic acid

Cat. No.: B14603340
CAS No.: 58566-60-2
M. Wt: 306.5 g/mol
InChI Key: CFYPKGFUEBPULG-UHFFFAOYSA-N
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Description

Dioctylthiophosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to sulfur and two octyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctylthiophosphinic acid can be synthesized through the reaction of phosphorus trichloride with octyl alcohol in the presence of a base, followed by the introduction of sulfur. The reaction typically involves the following steps:

    Reaction of Phosphorus Trichloride with Octyl Alcohol: This step forms dioctylphosphinic chloride.

    Introduction of Sulfur: Sulfur is introduced to convert dioctylphosphinic chloride to this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Used for the initial reaction of phosphorus trichloride with octyl alcohol.

    Sulfur Introduction: Conducted in a separate reactor to ensure complete conversion to this compound.

Chemical Reactions Analysis

Types of Reactions

Dioctylthiophosphinic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding phosphine.

    Substitution: Can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Corresponding phosphine.

    Substitution Products: Various alkyl or aryl derivatives.

Scientific Research Applications

Dioctylthiophosphinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the extraction and separation of metals, particularly in hydrometallurgy.

Mechanism of Action

The mechanism of action of dioctylthiophosphinic acid involves its ability to form strong complexes with metal ions. This property is exploited in various applications, such as metal extraction and catalysis. The molecular targets include metal ions, and the pathways involved often include coordination and chelation processes.

Comparison with Similar Compounds

Similar Compounds

    Dioctylphosphinic Acid: Similar in structure but lacks the sulfur atom.

    Dioctylphosphoric Acid: Contains an oxygen atom instead of sulfur.

    Dioctylphosphine Oxide: Contains a double-bonded oxygen atom.

Uniqueness

Dioctylthiophosphinic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as higher affinity for certain metal ions and different reactivity patterns compared to its oxygen-containing analogs.

Properties

CAS No.

58566-60-2

Molecular Formula

C16H35OPS

Molecular Weight

306.5 g/mol

IUPAC Name

hydroxy-dioctyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H35OPS/c1-3-5-7-9-11-13-15-18(17,19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,19)

InChI Key

CFYPKGFUEBPULG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=S)(CCCCCCCC)O

Origin of Product

United States

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